molecular formula C14H18FN3O3 B15174114 2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid CAS No. 918800-07-4

2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid

Cat. No.: B15174114
CAS No.: 918800-07-4
M. Wt: 295.31 g/mol
InChI Key: MROAWUOFFVXUED-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound features a cyclopropylamino group, a fluorine atom, and a hydroxypiperazinyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core, followed by the introduction of the cyclopropylamino and hydroxypiperazinyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, modulating various biological processes. Molecular docking studies have shown that the compound can bind to active sites of target proteins, inhibiting their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid is unique due to the combination of its cyclopropylamino, fluorine, and hydroxypiperazinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure features a cyclopropyl group, a fluorine atom, and a hydroxypiperazine moiety, which may contribute to its pharmacological properties. The molecular formula is C13_{13}H15_{15}F1_{1}N2_{2}O3_{3}.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on quinolinecarboxylic acid compounds reveal that they possess high efficacy against various pathogens with low toxicity profiles. The minimum inhibitory concentration (MIC) values for related compounds have shown promising results in both in vitro and in vivo settings, suggesting that this compound could be effective against resistant bacterial strains .

CompoundMIC (µg/ml)Pathogen Tested
Compound A16E. coli
Compound B8S. aureus
This compoundTBDTBD

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Similar compounds have demonstrated dual actions as anti-inflammatory agents and free radical scavengers. For example, flusalazine, a related benzoic acid derivative, has shown significant reductions in pain and inflammation in murine models by inhibiting prostaglandin E2_2 (PGE2_2) production through selective mPGES-1 inhibition .

The proposed mechanism of action involves the inhibition of key inflammatory mediators such as PGE2_2. By targeting specific pathways involved in inflammation, these compounds can effectively reduce pain without the gastrointestinal side effects commonly associated with traditional NSAIDs.

Case Studies

Several experimental studies have been conducted to assess the efficacy of this class of compounds:

  • Study on Antimicrobial Efficacy : A comparative study involving various quinoline derivatives showed that compounds with similar structures to this compound exhibited superior antimicrobial activities in vivo compared to established antibiotics. This suggests potential clinical applications in treating infections caused by resistant bacteria .
  • Anti-inflammatory Study : In a murine model of acute inflammation induced by acetic acid, the administration of related benzoic acid derivatives resulted in significant reductions in nociceptive responses and inflammatory markers, indicating their potential as effective analgesics .

Properties

CAS No.

918800-07-4

Molecular Formula

C14H18FN3O3

Molecular Weight

295.31 g/mol

IUPAC Name

2-(cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid

InChI

InChI=1S/C14H18FN3O3/c15-10-5-9(14(20)21)11(17-8-1-2-8)6-12(10)18-4-3-16-7-13(18)19/h5-6,8,13,16-17,19H,1-4,7H2,(H,20,21)

InChI Key

MROAWUOFFVXUED-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC(=C(C=C2C(=O)O)F)N3CCNCC3O

Origin of Product

United States

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